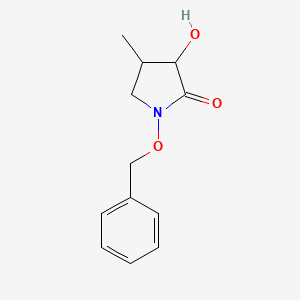

1-(Benzyloxy)-3-hydroxy-4-methylpyrrolidin-2-one

Número de catálogo B8770590

Peso molecular: 221.25 g/mol

Clave InChI: WWHNSZSTQUESSK-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US04925867

Procedure details

Trifluoroacetic anhydride (30 ml, 44 g, 212 mmol) in dry dichlcromethane (100 ml) was added dropwise over 15 min to a stirred solution of dimethylsulphoxide (16 ml, 17.6 g, 259 mmol) in dry dichloromethane (500 ml) at -78° C. under nitrogen. After a further 10 min 1-benzyloxy-3-hydroxy-4-methylpyrrolidin-2-one (10 g, 45 mmol) in dichloromethane (80 ml) was added via cannula to the cloudy solution. After 30 min diisopropylethylamine (56 ml, 42 g, 330 mmol) was added dropwise over 5 min, and the reaction stirred for a further 35 min at -78° C. before being quenched at that temperature by the addition of methanol (20 ml). The mixture was then warmed to 0° C., washed with water (300 ml), and the water back extracted twice with dichloromethane. The combined organic layers were washed with brine, the brine extracted with dichloromethane, and the combined dichloromethane layers dried (Mg2SO4). After evaporation the product was purified by flash chromatography, eluting with dichloromethane: methanol (98:2 v/v) to give 1-benzyloxy-4-methylpyrrolidin-2,3-dione (7.8 g, 78%) as a white solid. In CDCl3 solution the ketone exists in its enol tautomeric form. 1H NMR (360 MHz, CDCl3) δ7.3-7.5 (5 H, m, Ph), 5.01 (2 H, s, OCH2), 3.61 (2 H, q, J=0.9 Hz, NCH2), 1.81 (3 H, t, J=0.9 Hz, CH3), m/z (CI, isobutane) 220 (M+ +H).

Yield

78%

Identifiers

|

REACTION_CXSMILES

|

FC(F)(F)C(OC(=O)C(F)(F)F)=O.CS(C)=O.[CH2:18]([O:25][N:26]1[CH2:30][CH:29]([CH3:31])[CH:28]([OH:32])[C:27]1=[O:33])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.C(N(C(C)C)CC)(C)C>ClCCl>[CH2:18]([O:25][N:26]1[CH2:30][CH:29]([CH3:31])[C:28](=[O:32])[C:27]1=[O:33])[C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)OC(C(F)(F)F)=O)(F)F

|

|

Name

|

|

|

Quantity

|

16 mL

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)C

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Two

|

Name

|

|

|

Quantity

|

10 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC=CC=C1)ON1C(C(C(C1)C)O)=O

|

|

Name

|

|

|

Quantity

|

80 mL

|

|

Type

|

solvent

|

|

Smiles

|

ClCCl

|

Step Three

|

Name

|

|

|

Quantity

|

56 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)N(CC)C(C)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-78 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

the reaction stirred for a further 35 min at -78° C.

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

before being quenched at that temperature by the addition of methanol (20 ml)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was then warmed to 0° C.

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water (300 ml)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the water back extracted twice with dichloromethane

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were washed with brine

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the brine extracted with dichloromethane

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the combined dichloromethane layers dried (Mg2SO4)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After evaporation the product

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was purified by flash chromatography

|

WASH

|

Type

|

WASH

|

|

Details

|

eluting with dichloromethane: methanol (98:2 v/v)

|

Outcomes

Product

Details

Reaction Time |

35 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=CC=C1)ON1C(C(C(C1)C)=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 7.8 g | |

| YIELD: PERCENTYIELD | 78% | |

| YIELD: CALCULATEDPERCENTYIELD | 79.1% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |